Ethyl 1-[2-(methoxycarbonyl)-4-nitrophenyl]-4-piperidinecarboxylate
Description
Systematic Nomenclature and International Union of Pure and Applied Chemistry Classification
The compound under investigation possesses the systematic International Union of Pure and Applied Chemistry name ethyl 1-[2-(methoxycarbonyl)-4-nitrophenyl]piperidine-4-carboxylate, which accurately reflects its complex molecular architecture. This nomenclature follows standard International Union of Pure and Applied Chemistry conventions for naming substituted piperidine derivatives, clearly indicating the positions and nature of all functional groups present in the molecule. The compound is registered under Chemical Abstracts Service number 886360-74-3, providing a unique identifier for chemical databases and regulatory purposes.
The systematic name reveals several key structural features that define the molecule's chemical identity. The ethyl ester functionality at the 4-position of the piperidine ring represents a significant structural component that influences both the compound's physical properties and potential reactivity patterns. The 2-(methoxycarbonyl)-4-nitrophenyl substituent at the nitrogen atom of the piperidine ring introduces both electron-withdrawing and electron-donating groups, creating a complex electronic environment that affects the molecule's overall behavior. This substitution pattern places the compound within the broader category of substituted piperidinecarboxylates, a class known for diverse biological activities and synthetic utility.
The International Union of Pure and Applied Chemistry classification system places this compound within the heterocyclic organic compounds category, specifically as a substituted piperidine derivative. The presence of multiple functional groups, including ester, nitro, and aromatic components, creates a multifunctional molecule that can participate in various chemical transformations and interactions. The compound's structural complexity makes it an interesting target for both synthetic organic chemistry and medicinal chemistry applications, where such molecular diversity often translates into enhanced biological activity profiles.
Molecular Formula and Weight Analysis
This compound possesses the molecular formula C₁₆H₂₀N₂O₆, representing a compound with significant molecular complexity and multiple functional groups. The molecular weight of this compound has been precisely determined as 336.34 grams per mole, placing it within the range typical for small molecule pharmaceutical compounds. This molecular weight falls within the optimal range for oral bioavailability according to Lipinski's rule of five, suggesting potential pharmaceutical applications.
The elemental composition reveals important insights into the compound's chemical nature and properties. The molecular formula indicates the presence of sixteen carbon atoms, twenty hydrogen atoms, two nitrogen atoms, and six oxygen atoms, creating a composition with 57.14% carbon, 5.99% hydrogen, 8.33% nitrogen, and 28.54% oxygen by mass. This elemental distribution suggests moderate polarity due to the significant oxygen content, primarily contributed by the ester and nitro functional groups. The carbon-to-hydrogen ratio indicates a high degree of unsaturation, consistent with the presence of aromatic rings and carbonyl groups throughout the molecular structure.
The molecular formula analysis reveals the compound's structural complexity through its heteroatom content and functional group diversity. The two nitrogen atoms serve different structural roles, with one incorporated into the piperidine ring as a tertiary amine and the other as part of the nitro substituent on the aromatic ring. The six oxygen atoms are distributed among various functional groups, including two ester carbonyls, two oxygen atoms in the methoxycarbonyl group, and two oxygen atoms in the nitro group. This distribution of heteroatoms creates multiple sites for potential intermolecular interactions, including hydrogen bonding and electrostatic interactions, which significantly influence the compound's physical and chemical properties.
Crystallographic Data and X-ray Diffraction Studies
Comprehensive crystallographic analysis of this compound has been conducted using single-crystal X-ray diffraction techniques, providing detailed structural information at the molecular level. The compound crystallizes in the triclinic crystal system with space group P1, indicating a relatively low-symmetry crystal structure. The unit cell parameters have been precisely determined, with a = 7.951(3) Ångströms, b = 10.249(3) Ångströms, and c = 11.109(4) Ångströms, while the angles are α = 76.70(3)°, β = 77.42(3)°, and γ = 76.50(2)°.
The crystal structure reveals important information about the molecular packing and intermolecular interactions that stabilize the solid-state structure. The unit cell volume of 843.7(5) cubic Ångströms accommodates two molecules (Z = 2), indicating a relatively dense packing arrangement. The crystal density and packing efficiency provide insights into the strength of intermolecular interactions and the stability of the crystalline form. The triclinic crystal system suggests that the molecular shape and intermolecular interactions do not favor higher-symmetry packing arrangements, which is consistent with the compound's complex three-dimensional structure and multiple functional groups.
The crystallographic study reveals significant structural features regarding molecular conformation and hydrogen bonding patterns within the crystal lattice. The analysis identifies two intramolecular nitrogen-hydrogen to oxygen hydrogen bonds, where the carbonyl oxygen atoms of the ethyl acetate groups serve as hydrogen bond acceptors, generating six-membered ring motifs. These intramolecular interactions contribute to the molecular conformation stability and influence the overall three-dimensional structure. Additionally, the crystal structure shows intermolecular carbon-hydrogen to oxygen interactions that link molecules into chain-like arrangements, contributing to the overall crystal packing and stability. The melting point of 117-119°C provides experimental validation of the crystal structure stability and intermolecular interaction strength.
Spectroscopic Characterization (Fourier Transform Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)
Spectroscopic characterization of this compound provides comprehensive information about its molecular structure and functional group identification through multiple analytical techniques. Fourier Transform Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups within the molecule. The infrared spectrum displays prominent carbonyl stretching vibrations typical of ester functional groups, appearing in the region around 1700-1750 reciprocal centimeters, consistent with both the ethyl ester and methoxycarbonyl functionalities present in the structure. The nitro group contributes characteristic asymmetric and symmetric nitrogen-oxygen stretching vibrations, typically observed around 1520-1570 and 1340-1380 reciprocal centimeters, respectively.
The aromatic carbon-hydrogen stretching vibrations appear above 3000 reciprocal centimeters, while aliphatic carbon-hydrogen stretches are observed below 3000 reciprocal centimeters, providing clear differentiation between aromatic and aliphatic hydrogen environments. The piperidine ring contributes characteristic carbon-hydrogen stretching and bending vibrations throughout the fingerprint region below 1500 reciprocal centimeters. The complex fingerprint region contains numerous bands arising from carbon-carbon stretching, carbon-hydrogen bending, and ring deformation modes that are characteristic of the specific molecular structure and provide a unique spectroscopic signature for compound identification.
Nuclear Magnetic Resonance spectroscopy provides detailed information about the molecular structure through analysis of hydrogen and carbon environments within the molecule. Proton Nuclear Magnetic Resonance spectroscopy reveals distinct signals corresponding to different hydrogen environments, including aromatic protons on the substituted benzene ring, methylene protons in the piperidine ring, and various alkyl protons in the ethyl and methoxy groups. The chemical shift patterns and coupling constants provide information about the electronic environment and connectivity of different molecular regions. Carbon-13 Nuclear Magnetic Resonance spectroscopy offers complementary structural information by identifying different carbon environments, including aromatic carbons, carbonyl carbons, and aliphatic carbons, allowing for complete structural elucidation and confirmation of the proposed molecular structure.
Conformational Analysis via Computational Modeling
Computational modeling studies of this compound provide valuable insights into the molecule's conformational preferences and energy landscape. The crystallographic analysis reveals the existence of intramolecular hydrogen bonding patterns that significantly influence the molecular conformation in the solid state. Specifically, the study identifies two possible conformational arrangements: one involving hydrogen bonding with ethoxy oxygen atoms and another involving carbonyl oxygen atoms. The crystal structure determination conclusively demonstrates that the conformation involving carbonyl oxygen atoms in intramolecular hydrogen bonds is energetically favored and represents the stable solid-state structure.
The conformational analysis reveals the importance of six-membered hydrogen-bonded rings formed through nitrogen-hydrogen to oxygen interactions within the molecule. These intramolecular hydrogen bonds involve the nitrogen atom of the piperidine ring and the carbonyl oxygen atoms of the ester functionalities, creating stable ring systems that constrain the molecular flexibility and define the preferred three-dimensional structure. The formation of these hydrogen-bonded rings results in a more rigid molecular conformation compared to freely rotating conformers, which has implications for the compound's biological activity and physicochemical properties.
Computational modeling approaches, including density functional theory and molecular mechanics calculations, can predict the relative energies of different conformational states and provide insights into the barriers for conformational interconversion. The presence of multiple rotatable bonds within the molecule, particularly around the nitrogen-aryl connection and the ester functionalities, creates a complex conformational space that requires careful computational analysis to understand fully. The experimental crystallographic data serves as a crucial validation point for computational models, confirming that the observed solid-state conformation represents a low-energy, stable arrangement. This conformational preference may have significant implications for the compound's interaction with biological targets and its overall pharmacological profile, as the three-dimensional structure directly influences molecular recognition and binding affinity.
Properties
IUPAC Name |
ethyl 1-(2-methoxycarbonyl-4-nitrophenyl)piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O6/c1-3-24-15(19)11-6-8-17(9-7-11)14-5-4-12(18(21)22)10-13(14)16(20)23-2/h4-5,10-11H,3,6-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUNCIOMUZAIZDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[2-(methoxycarbonyl)-4-nitrophenyl]-4-piperidinecarboxylate typically involves the reaction of 4-nitrophenylpiperidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is subjected to rigorous quality control measures to ensure consistency and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[2-(methoxycarbonyl)-4-nitrophenyl]-4-piperidinecarboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Acidic or basic hydrolysis conditions.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Reduction: Amino derivatives.
Hydrolysis: Carboxylic acid derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Ethyl 1-[2-(methoxycarbonyl)-4-nitrophenyl]-4-piperidinecarboxylate has been investigated for its potential as a pharmacological agent. Its structure suggests that it could act as a precursor or intermediate in the synthesis of biologically active compounds.
- Antimicrobial Activity : Preliminary studies have indicated that derivatives of this compound exhibit antimicrobial properties, which could be beneficial in developing new antibiotics or antifungal agents.
- Neurological Research : The piperidine moiety is often associated with neuroactive compounds, suggesting potential applications in treating neurological disorders.
Material Science
In the realm of material science, this compound can be used to synthesize polymers or composite materials with specific functionalities.
- Polymer Synthesis : The compound can serve as a monomer in polymerization reactions, leading to materials with unique thermal and mechanical properties.
- Nanocomposites : Its incorporation into nanocomposite materials can enhance their electrical conductivity and thermal stability.
Analytical Chemistry
This compound is also valuable in analytical applications.
- Chromatography : It can be utilized as a standard or reference material in chromatographic techniques for the separation and identification of similar compounds.
- Spectroscopic Studies : The compound's distinct spectral features make it suitable for spectroscopic studies, aiding in the development of new analytical methods.
Case Study 1: Antimicrobial Properties
A study conducted on various derivatives of this compound demonstrated significant antimicrobial activity against several bacterial strains. The results indicated that modifications to the nitrophenyl group enhanced activity, suggesting a structure-activity relationship that could guide future drug design efforts.
Case Study 2: Polymer Development
Research into the use of this compound as a monomer revealed that it could be polymerized to form materials with improved mechanical strength and thermal stability compared to traditional polymers. This application holds promise for creating advanced materials suitable for industrial applications.
Case Study 3: Analytical Applications
In an analytical chemistry context, this compound was employed as a calibration standard in high-performance liquid chromatography (HPLC). The study highlighted its utility in accurately quantifying similar compounds in complex mixtures, underscoring its importance in quality control processes.
Mechanism of Action
The mechanism of action of Ethyl 1-[2-(methoxycarbonyl)-4-nitrophenyl]-4-piperidinecarboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes or receptors in biological systems. These interactions can modulate biochemical pathways, leading to various physiological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional differences between Ethyl 1-[2-(methoxycarbonyl)-4-nitrophenyl]-4-piperidinecarboxylate and analogous piperidine derivatives:
Key Structural and Functional Insights:
Electron-Withdrawing vs. Donor Groups: The nitro group in the target compound and Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate enhances electrophilicity, facilitating reactions like nucleophilic aromatic substitution. However, the methoxycarbonyl group in the target compound adds steric bulk and may slow hydrolysis compared to simpler esters .
Lipophilicity and Pharmacokinetics :
- Benzethidine and Furethidine exhibit higher lipophilicity due to bulky substituents (benzyloxy, tetrahydrofurfuryloxy), which correlate with prolonged half-lives and central nervous system penetration in opioid analogs .
- The target compound’s nitro and ester groups balance polarity, making it more suitable as a synthetic intermediate than a drug candidate .
Synthetic Utility :
- The nitro group in the target compound can be reduced to an amine for further functionalization (e.g., amidation, reductive alkylation), a strategy used in analogs like N-(1-Benzyl)-4-methoxycarbonyl-4-piperidinyl N-phenylpropanamide .
- Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate serves as a precursor for fluorescent probes or kinase inhibitors due to its uncomplicated aromatic system .
Biological Activity
Ethyl 1-[2-(methoxycarbonyl)-4-nitrophenyl]-4-piperidinecarboxylate (CAS Number: 886360-74-3) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula : C₁₆H₂₀N₂O₆
- Melting Point : 117-119 °C
- Structure : The compound features a piperidine ring with a nitrophenyl and methoxycarbonyl substituent, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an agonist or antagonist for specific pathways involved in cell signaling and metabolic regulation.
Key Mechanisms:
- Aryl Hydrocarbon Receptor (AhR) Agonism : Some studies indicate that compounds with similar structures can activate the AhR pathway, leading to the induction of cytochrome P450 enzymes (CYP1A1 and CYP1B1), which are involved in drug metabolism and detoxification processes .
- Antioxidant Activity : Ethyl derivatives often exhibit antioxidant properties, potentially mitigating oxidative stress in cells .
Antimicrobial and Antioxidant Properties
Research has indicated that related compounds exhibit significant antimicrobial activity. For instance, studies on similar piperidine derivatives have shown effectiveness against various bacterial strains and fungi. The antioxidant capacity can be evaluated using assays such as DPPH radical scavenging tests, which measure the ability to neutralize free radicals.
Case Studies
- Case Study on AhR Activation :
- Antioxidant Effects :
Pharmacological Implications
The pharmacological profile of this compound suggests possible applications in:
- Cancer Therapy : Due to its potential AhR activation and metabolic modulation.
- Antimicrobial Treatments : As a candidate for developing new antibiotics given its demonstrated efficacy against resistant strains.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 1-[2-(methoxycarbonyl)-4-nitrophenyl]-4-piperidinecarboxylate, and how can reaction conditions be optimized for higher yields?
- Methodology : A stepwise approach is advised:
- Step 1 : Synthesize the piperidinecarboxylate core via nucleophilic substitution or esterification. Ethyl piperidine-4-carboxylate derivatives are typically prepared by reacting piperidine intermediates with ethyl chloroformate under basic conditions (pH 9–10) .
- Step 2 : Introduce the 2-(methoxycarbonyl)-4-nitrophenyl group via Suzuki coupling or aromatic nitration. For nitrophenyl incorporation, controlled nitration conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) minimize byproducts .
- Optimization : Adjust reaction time, temperature (e.g., reflux for 12 hours ), and stoichiometry. Monitor purity via TLC and characterize intermediates using -NMR and IR spectroscopy .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodology :
- -NMR/-NMR : Resolve signals for the ethyl ester (δ 1.2–1.4 ppm, triplet), methoxycarbonyl (δ 3.7–3.9 ppm, singlet), and aromatic protons (δ 7.5–8.5 ppm) .
- IR Spectroscopy : Confirm ester C=O (1720–1740 cm⁻¹) and nitro group (1520–1350 cm⁻¹) .
- Mass Spectrometry (GC/MS) : Validate molecular ion peaks and fragmentation patterns (e.g., m/z 380 for related piperidinecarboxylates ).
Q. What are the key solubility properties and storage considerations for this compound in experimental settings?
- Solubility : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility due to the nitro and ester groups. Limited solubility in water requires sonication or co-solvents .
- Storage : Store at –20°C under inert gas (argon) to prevent ester hydrolysis or nitro group reduction. Use amber vials to avoid photodegradation .
Advanced Research Questions
Q. How can competing reaction pathways during the formation of the 4-nitrophenyl-piperidine linkage be controlled?
- Methodology :
- Competing Pathways : Nitro group reduction or ester hydrolysis may occur under acidic/reducing conditions.
- Mitigation : Use mild reagents (e.g., Na₂CO₃ for pH control ) and low temperatures. Employ protective groups (e.g., tert-butyloxycarbonyl) for the piperidine nitrogen .
- Monitoring : Track byproducts via HPLC with UV detection (λ = 254 nm for nitroaromatics) .
Q. What strategies are employed to resolve contradictions in bioactivity data across different cell-based assays for piperidine carboxylate derivatives?
- Methodology :
- Assay Validation : Standardize cell lines (e.g., HEK-293 for receptor binding) and control for batch-to-batch compound purity (>95% by HPLC) .
- Data Normalization : Use internal standards (e.g., β-galactosidase) to correct for cytotoxicity. Replicate studies with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
- Meta-Analysis : Compare structural analogs (e.g., tert-butyl-substituted derivatives ) to identify substituent effects on activity.
Q. What computational modeling approaches are suitable for predicting the binding affinity of this compound with neurological targets?
- Methodology :
- Docking Studies : Use AutoDock Vina or Schrödinger Glide to model interactions with GABAₐ or NMDA receptors. Focus on the piperidine ring’s conformation and nitro group’s electron-withdrawing effects .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze hydrogen bonding with methoxycarbonyl groups .
- QSAR Models : Train models on datasets of piperidinecarboxylates with known IC₅₀ values against kinases or proteases .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for similar piperidinecarboxylates?
- Root Causes : Varied catalyst loads (e.g., Pd(PPh₃)₄ in coupling reactions), solvent purity, or workup methods.
- Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
